2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide
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Overview
Description
The compound “2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide” is a chemical compound with the molecular formula C12H15N5O3S. It belongs to the class of organic compounds known as xanthines .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 370.371 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Scientific Research Applications
Fluorescent Probes for Detection in Environmental Samples
Research on compounds structurally related to the query indicates applications as fluorescent probes. For example, a study utilized dansylacetamidooxyamine, a compound with a sulfanyl acetamide group, as a molecular probe for trace measurement of carbonyl compounds in water samples. This method showed sensitivity for detecting formaldehyde and other carbonyls at very low concentrations, demonstrating utility in environmental monitoring and analysis (Houdier et al., 2000).
Cryopreservation of Biological Specimens
Another structurally related compound, dimethyl-acetamide, has been evaluated as a cryoprotectant for rainbow trout spermatozoa. The study found that dimethyl-acetamide offered significant improvements over conventional cryoprotectants like dimethyl sulfoxide, suggesting its potential in the cryopreservation of biological specimens (Mcniven et al., 1993).
Solid Phase Synthesis
Compounds with sulfanyl acetamide functionalities have been explored in solid-phase synthesis, providing a method for the efficient construction of heterocyclic products such as oxindoles. This approach leverages the sulfur link to resin, enabling traceless cleavage of the heterocyclic products, which has implications in medicinal chemistry and drug discovery (McAllister et al., 2003).
Structural and Molecular Interactions
Research into the crystal structures of compounds featuring sulfanyl acetamide groups reveals insights into molecular interactions and conformational dynamics. Studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, for example, provide valuable data on hydrogen bonding and molecular geometry, contributing to our understanding of molecular design principles (Subasri et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-4-5-17-8-9(14-11(17)21-6-7(13)18)15(2)12(20)16(3)10(8)19/h4H,1,5-6H2,2-3H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXMMVLAGKLXIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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